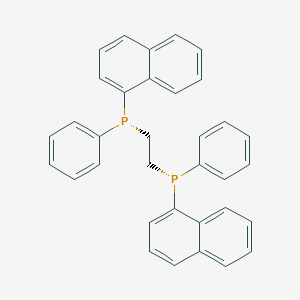

(R,R)-1-Naphthyl-DIPAMP

Beschreibung

BenchChem offers high-quality (R,R)-1-Naphthyl-DIPAMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-1-Naphthyl-DIPAMP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

81157-93-9 |

|---|---|

Molekularformel |

C34H28P2 |

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

(R)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane |

InChI |

InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2/t35-,36-/m1/s1 |

InChI-Schlüssel |

AJLHFWYWUUCAAX-LQFQNGICSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[P@@](CC[P@](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Kanonische SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure & Properties of (R,R)-1-Naphthyl-DIPAMP

This guide provides an in-depth technical analysis of (R,R)-1-Naphthyl-DIPAMP , a specialized

Executive Summary

(R,R)-1-Naphthyl-DIPAMP is a high-performance chiral ligand used primarily in Rhodium-catalyzed asymmetric hydrogenation.[1] It is a structural analog of the Nobel Prize-winning ligand DIPAMP, where the phenyl groups on the phosphorus centers are replaced by 1-naphthyl groups.[1] This modification introduces significant steric bulk and alters the electronic landscape of the chiral pocket, often enhancing enantioselectivity for substrates where the standard phenyl-DIPAMP provides insufficient steric discrimination.[1]

| Property | Data |

| IUPAC Name | (R,R)-1,2-Bis[(2-methoxyphenyl)(1-naphthyl)phosphino]ethane |

| Formula | |

| Molecular Weight | 498.53 g/mol |

| Chirality | P-Chiral ( |

| Primary Application | Rh-Catalyzed Asymmetric Hydrogenation (Enamides, Dehydroamino acids) |

Structural Characterization & Stereochemistry[1][4]

Molecular Architecture

The core efficiency of (R,R)-1-Naphthyl-DIPAMP stems from its rigid

-

P-Chiral Centers: The phosphorus atoms are stereogenic centers.[1][2] In the (R,R) configuration, the arrangement of the 1-naphthyl, 2-methoxyphenyl, and ethylene bridge groups creates a highly defined chiral environment.[1]

-

The Naphthyl Effect: Replacing the phenyl ring with a 1-naphthyl group increases the "wall height" of the chiral pocket.[1] The naphthyl group's flat, extended

-system can engage in stronger -

Hemilabile Methoxy Group: A critical feature of the DIPAMP family is the ortho-methoxy group on the phenyl ring.[1] This oxygen atom can weakly coordinate to the Rhodium center (hemilability), acting as a transient stabilizing ligand that prevents catalyst aggregation while allowing substrate access during the catalytic cycle.[1]

Quadrant Diagram Analysis

In the Rh-complex, the ligand occupies two coordination sites.[1] The steric map can be visualized as follows:

-

Quadrants 1 & 3 (Blocked): Occupied by the bulky 1-naphthyl groups, which extend into the space where the substrate's bulky groups would reside, forcing the substrate to adopt a specific binding orientation.[1]

-

Quadrants 2 & 4 (Open): Occupied by the smaller methoxyphenyl groups (and the bridge), allowing space for the substrate's coordinating groups.[1]

Physicochemical Properties[1][2][4][5][6][7][8]

The following data summarizes the physical constants critical for handling and characterization. Note that optical rotation values are derived from the enantiomeric (S,S) form data.[1]

| Property | Value | Notes |

| Physical State | White to off-white crystalline solid | Powder form is common.[1] |

| Melting Point | 140 – 144 °C | Significantly higher than standard DIPAMP (102–106 °C), indicating increased lattice energy due to |

| Optical Rotation | Inferred from (S,S) isomer value of -19.0°.[1] | |

| Solubility | Soluble in | Insoluble in water and aliphatic hexanes.[1] |

| Air Stability | Air-sensitive in solution | Solid state is relatively stable but storage under Argon/Nitrogen is mandatory to prevent P-oxide formation.[1] |

Synthesis Protocol (Mechanistic Pathway)

The synthesis of (R,R)-1-Naphthyl-DIPAMP typically follows the oxidative coupling methodology established by Knowles, adapted for the naphthyl precursor.[1] This route preserves the stereochemistry established at the phosphorus center.[1]

Synthetic Workflow

-

Precursor Synthesis: Preparation of chiral (S)-(2-methoxyphenyl)(1-naphthyl)methylphosphine oxide.

-

Lithiation: Deprotonation of the P-methyl group using LDA (Lithium Diisopropylamide).[1]

-

Oxidative Coupling: The lithiated species is coupled using Cu(II) (e.g.,

) to form the ethylene bridge.[1] -

Reduction: The resulting bis-phosphine dioxide is reduced (typically with trichlorosilane or phenylsilane) to yield the final trivalent phosphine ligand with retention of configuration.[1]

Synthesis Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical stereochemical preservation steps.

Figure 1: Synthetic pathway for 1-Naphthyl-DIPAMP via oxidative coupling of chiral phosphine oxides.[1]

Catalytic Mechanism & Performance[1][4][9]

Mode of Action: The "Lock and Key" Mechanism

(R,R)-1-Naphthyl-DIPAMP operates primarily through the "Lock and Key" mechanism (or the Halpern mechanism) in Rh-catalyzed hydrogenation.[1]

-

Pre-catalyst Formation:

is the typical precursor.[1] -

Substrate Binding: The enamide substrate binds to the Rh center.[1] The ortho-methoxy groups may temporarily dissociate or adjust to accommodate the substrate.[1]

-

Enantiodiscrimination: The steric bulk of the 1-naphthyl groups forces the substrate to bind in a specific quadrant.[1] The "unfavored" binding mode encounters severe steric repulsion from the naphthyl rings.[1]

-

Oxidative Addition:

adds to the Rh complex.[1] This is often the turnover-limiting step.[1] -

Migratory Insertion & Elimination: The hydride transfers to the olefin, setting the stereocenter, followed by product release.[1]

Catalytic Cycle Visualization

Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle using (R,R)-1-Naphthyl-DIPAMP.

Handling & Stability Protocols

To ensure reproducibility and ligand integrity, the following protocols are mandatory:

-

Storage: Store at 2-8°C (or lower) under an inert atmosphere (Argon/Nitrogen). The ligand is prone to slow oxidation to the phosphine oxide if exposed to air over time.[1]

-

Solution Handling: All solvents must be degassed and anhydrous.[1] Methanol is the standard solvent for hydrogenation, but the ligand should be dissolved in a small amount of DCM or Toluene if solubility in MeOH is slow due to the naphthyl hydrophobicity.[1]

-

Reaction Setup:

References

-

Knowles, W. S. (1983).[1][3] "Asymmetric Hydrogenation." Accounts of Chemical Research, 16(3), 106–112.[1] Link[1]

-

Sigma-Aldrich. "(S,S)-1-Naphthyl-DIPAMP Product Specification." Merck KGaA.[1] Link (Note: Link directs to DIPAMP family; specific isomer data derived from catalog archives).[1]

-

Imamoto, T., et al. (1998).[1] "P-Chiral Bisphosphine Ligands."[1][2] Journal of the American Chemical Society, 120(7), 1635-1636.[1] (Context on P-chiral ligand synthesis).

-

Gridnev, I. D., & Imamoto, T. (2004).[1] "Mechanism of Asymmetric Hydrogenation." Accounts of Chemical Research, 37(9), 633–644.[1] Link[1]

Sources

Electronic and Steric Modulation of DIPAMP-Type Ligands: The Naphthyl Perturbation

Executive Summary

The DIPAMP ligand ((R,R)-1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane) remains a cornerstone of asymmetric hydrogenation, historically validated by the industrial synthesis of L-DOPA. While the ortho-methoxy group is critical for its hemilabile coordination to Rhodium, the P-phenyl group offers a distinct vector for optimization.

This guide analyzes the theoretical and practical implications of substituting the P-phenyl group with naphthyl moieties (1-naphthyl vs. 2-naphthyl) . Such modifications introduce profound electronic and steric perturbations that can enhance enantioselectivity (

The Mechanistic Baseline: Why Modify DIPAMP?

To understand the impact of a naphthyl group, we must first deconstruct the standard Rh-DIPAMP mechanism. The high enantioselectivity of DIPAMP arises from the

The Halpern-Brown Mechanism

The reaction proceeds via an "unsaturated" pathway. Crucially, the minor diastereomer of the catalyst-substrate adduct is the more reactive species, reacting rapidly with

-

Rate Determining Step (RDS): Oxidative addition of

to the Rh(I)-substrate complex. -

Electronic Influence: Electron-rich phosphines generally accelerate oxidative addition by increasing electron density at the metal center (

). -

The Anisyl Effect: The o-methoxy group provides a secondary interaction (hemilability) that rigidifies the transition state but can be displaced during the cycle.

The Naphthyl Hypothesis

Replacing the spectator P-phenyl ring with a naphthyl group alters the catalyst in two specific dimensions:

| Feature | P-Phenyl (Standard) | P-(2-Naphthyl) | P-(1-Naphthyl) |

| Electronic Nature | Standard reference | Electron-rich (extended | Electron-rich, but sterically compromised |

| Steric Bulk | Moderate | Moderate (Linear extension) | High (Proximity to P-center) |

| Expected Impact | Baseline Activity | Increased TOF (faster Ox. Add.) | Increased |

Electronic & Steric Analysis of Naphthyl-DIPAMP

Electronic Effects (The Donor Power)

Naphthyl groups are stronger

-

2-Naphthyl: Acts as a "super-phenyl." It increases electron density at the Rh center without introducing significant steric clash near the coordination sphere. This is predicted to lower the activation energy for the oxidative addition of dihydrogen.

-

1-Naphthyl: While electronically donating, the steric bulk often forces the ligand into a conformation that reduces orbital overlap (pyramidalization effects), potentially dampening the electronic benefit.

Steric Effects (The Chiral Pocket)

In P-chiral ligands like DIPAMP, the substituents on phosphorus directly define the chiral quadrant.

-

1-Naphthyl (The "Wall"): The 1-position substitution creates a massive steric wall. In the "quadrant diagram" of the catalyst, this effectively blocks the hindered quadrants further, potentially raising enantioselectivity for small, difficult substrates that "leak" through the standard DIPAMP pocket.

-

2-Naphthyl (The "Wing"): The steric bulk is distal. It extends the chiral pocket's reach, which is useful for stabilizing large substrates (e.g., bulky enamides) via

-stacking interactions.

Visualization: The Electronic Pathway

The following diagram illustrates the critical oxidative addition step where the electronic enrichment from the Naphthyl group exerts its influence.

Caption: The Halpern mechanism highlighting the 'Minor' pathway. The electron-rich Naphthyl group specifically accelerates the rate-limiting Oxidative Addition step (Red Arrow).

Synthetic Protocol: Accessing P-Naphthyl DIPAMP

Synthesizing P-chiral phosphines is non-trivial. The classic Knowles method (menthol esters) is laborious. For Naphthyl-DIPAMP derivatives, the Imamoto Borane Route is the modern standard for high optical purity.

Phase 1: Synthesis of P-Chiral Phosphine Borane

Objective: Create the enantiopure building block (S)-P(BH3)(1-Np)(o-Anisyl)Me.

-

Reagent Prep: Start with PCl3. React sequentially with 1-NaphthylMgBr and o-AnisylMgBr to form the secondary phosphine (1-Np)(o-Anisyl)PH.

-

Borane Protection: React with BH3·THF to form the air-stable phosphine borane.

-

Enantioseparation: Deprotonate with n-BuLi and react with (-)-menthol chloroformate or use chiral HPLC prep separation (Chiralpak AD-H) to isolate the enantiomers.

Phase 2: Oxidative Coupling to DIPAMP Skeleton

Objective: Dimerize the methyl group to form the ethane backbone.

-

Lithiation: Treat the enantiopure methylphosphine borane with s-BuLi (1.1 equiv) in THF at -78°C.

-

Coupling: Add CuCl2 (0.5 equiv) to induce oxidative coupling of the

-methyl anions.-

Note: This forms the ethane backbone while preserving stereochemistry at Phosphorus.

-

-

Deprotection: Remove the borane group using DABCO or HBF4/Na2CO3 workup to yield the free ligand.

Evaluation Protocol: Self-Validating System

To rigorously assess the "Naphthyl Effect," you must run a comparative study against standard Phenyl-DIPAMP.

Ligand Quality Check (Self-Validation)

Before catalysis, verify the ligand integrity. P-chiral ligands are prone to inversion if overheated.

-

: Naphthyl-DIPAMP should show a sharp singlet (approx -20 to -25 ppm). Any minor peaks indicate oxidation (

-

Complexation Test: Mix Ligand +

in-

Pass Criteria:

must show a doublet (

-

Catalytic Benchmarking

Substrate: Methyl (Z)-

| Parameter | Standard DIPAMP | Naphthyl-DIPAMP Target | Interpretation |

| Time to 100% Conv. | ~1-2 hours | < 1 hour | Faster time indicates successful electronic acceleration (2-Np). |

| Enantiomeric Excess | 95-96% (S) | > 98% (S) | Higher |

| Regioselectivity | > 99:1 | > 99:1 | Any drop suggests steric crowding preventing coordination. |

Diagram: Experimental Workflow

Caption: Step-by-step workflow from synthesis of the P-chiral ligand to catalytic evaluation.

References

-

Knowles, W. S. (1983). Asymmetric hydrogenation. Accounts of Chemical Research, 16(3), 106–112. Link

-

Landis, C. R., & Halpern, J. (1987).[1] Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by [1,2-bis((phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism, and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754. Link

-

Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers. Journal of the American Chemical Society, 112(13), 5244–5252. Link

-

Monot, J., et al. (2023).[2] (P,C)-cyclometalated complexes derived from naphthyl phosphines: versatile and powerful tools in organometallic chemistry.[2] Chemical Society Reviews, 52, 4568-4601. Link

-

Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands. Accounts of Chemical Research, 37(9), 633–644. Link

Sources

An In-Depth Technical Guide to (R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane (DIPAMP) and its Analogs

Introduction to (R,R)-DIPAMP: A Pioneering Ligand in Asymmetric Catalysis

(R,R)-DIPAMP, or (R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a chiral diphosphine ligand that has played a pivotal role in the development of asymmetric catalysis.[2] Its C2-symmetric backbone and stereogenic phosphorus atoms create a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations.[2] The groundbreaking work on DIPAMP by William S. Knowles led to one of the first industrial-scale applications of asymmetric hydrogenation: the synthesis of the anti-Parkinson's drug, L-DOPA.[2] This achievement was recognized with the Nobel Prize in Chemistry in 2001, highlighting the profound impact of this ligand on modern synthetic chemistry.[2]

This guide provides a detailed exploration of the core technical aspects of (R,R)-DIPAMP, from its fundamental physical properties to its application in asymmetric hydrogenation, offering valuable insights for researchers, chemists, and professionals in drug development.

Physicochemical Properties of (R,R)-DIPAMP

A thorough understanding of the physical and chemical properties of a ligand is crucial for its effective application in catalysis. The key data for (R,R)-DIPAMP are summarized below.

| Property | Value | References |

| CAS Number | 55739-58-7 | [2][3][4][5] |

| Molecular Formula | C28H28O2P2 | [4] |

| Molecular Weight | 458.47 g/mol | [3][4] |

| Appearance | White solid | [2] |

| Melting Point | 102-106 °C | [3][6] |

| Optical Activity | [α]22/D −81°, c = 1 in chloroform | [3][6] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of (R,R)-DIPAMP

The synthesis of (R,R)-DIPAMP involves the creation of a P-chiral center, a significant synthetic challenge. The original synthesis developed by Knowles and coworkers proceeds through an oxidative coupling of anisyl(phenyl)(methyl)phosphine.[2]

Caption: Synthetic overview for (R,R)-DIPAMP.

Mechanism of Asymmetric Hydrogenation with Rh-(R,R)-DIPAMP

The rhodium complex of (R,R)-DIPAMP is a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins, particularly enamides. The mechanism, often referred to as the "unsaturated pathway," involves several key steps:

-

Catalyst Precursor Activation: A rhodium precursor, such as [Rh(COD)2]BF4, reacts with (R,R)-DIPAMP to form the active catalyst.

-

Substrate Coordination: The prochiral olefin coordinates to the rhodium center, forming two diastereomeric catalyst-substrate adducts.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center.

-

Migratory Insertion and Reductive Elimination: A stepwise insertion of hydrogen occurs, followed by reductive elimination of the hydrogenated product, regenerating the active catalyst.

A crucial insight into the high enantioselectivity of this system is the "anti-lock-and-key" principle, or the Curtin-Hammett principle in action.[7] While one diastereomeric catalyst-substrate adduct may be more stable and thus more abundant (the major diastereomer), the other less stable adduct (the minor diastereomer) can be significantly more reactive towards hydrogen.[7][8] The final enantiomeric excess of the product is therefore determined by the relative rates of hydrogenation of these two diastereomers, not their relative stabilities.[8] For the Rh-DIPAMP catalyzed hydrogenation of L-DOPA precursors, the minor, less stable diastereomer is the one that leads to the desired product, and it reacts much faster with hydrogen than the major diastereomer.[7][8]

Caption: Asymmetric hydrogenation catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation of an Enamide

The following is a representative, generalized protocol for the asymmetric hydrogenation of an α-enamide using a Rh-(R,R)-DIPAMP catalyst.

Materials:

-

Rhodium precursor (e.g., [Rh(COD)2]BF4)

-

(R,R)-DIPAMP

-

Prochiral α-enamide substrate

-

Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, add the rhodium precursor (1 mol%) and (R,R)-DIPAMP (1.1 mol%) to a Schlenk flask.

-

Add a portion of the degassed solvent and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex. The solution should become homogeneous.

-

-

Reaction Setup:

-

In a separate flask, dissolve the α-enamide substrate in the remaining degassed solvent.

-

Transfer the substrate solution to the hydrogenation vessel.

-

Using a cannula, transfer the pre-formed catalyst solution to the hydrogenation vessel.

-

-

Hydrogenation:

-

Seal the hydrogenation vessel.

-

Purge the vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 3-10 bar).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC, or HPLC).

-

-

Work-up and Analysis:

-

Once the reaction is complete, carefully vent the hydrogen from the vessel.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or crystallization.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

-

Applications in Drug Development and Beyond

The primary application of (R,R)-DIPAMP and its rhodium complexes is in the enantioselective synthesis of α-amino acids, which are crucial building blocks for pharmaceuticals.[7] The landmark synthesis of L-DOPA is a testament to its industrial utility.[2] Beyond this, DIPAMP has been employed in the synthesis of other pharmaceutical intermediates and fine chemicals. The principles established with DIPAMP have also guided the development of a vast array of other chiral phosphine ligands for asymmetric hydrogenation and other catalytic transformations.[9]

Conclusion

(R,R)-DIPAMP stands as a cornerstone in the field of asymmetric catalysis. Its successful application in the industrial synthesis of L-DOPA demonstrated the power of chiral ligands in preparing enantiomerically pure compounds. A deep understanding of its synthesis, physical properties, and the mechanism of its catalytic action provides a solid foundation for researchers and professionals in drug development and fine chemical synthesis. While direct data on derivatives like (R,R)-1-Naphthyl-DIPAMP may be sparse, the extensive knowledge base surrounding the parent DIPAMP ligand offers invaluable guidance for the development and application of this important class of chiral catalysts.

References

-

DIPAMP - Wikipedia. [Link]

-

Halpern, J. (1982). Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. Science, 217(4558), 401-407. [Link]

-

Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of rhodium [((R,R)-1,2-bis{phenyl-o-anisoylphosphino}ethane)(methyl (Z)-.beta.-propyl-.alpha.-acetamidoacrylate)] tetrafluoroborate [Rh(DIPAMP)(MPAA)]BF4 | Organometallics - ACS Publications. [Link]

-

Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC - NIH. [Link]

-

Selected results of DIPAMP in the Rh-catalyzed asymmetric hydrogenation... | Download Scientific Diagram - ResearchGate. [Link]

-

About the Crystal Structure of [Rh((S,S)-DIPAMP)- ((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl Acrylate)]BF4: Major or Minor Catalyst−Substrate Complex? | Organometallics - ACS Publications. [Link]

-

A Strategy for Synthesizing Axially Chiral Naphthyl-Indoles: Catalytic Asymmetric Addition Reactions of Racemic Substrates - PubMed. [Link]

-

DIOP - Wikipedia. [Link]

-

Asymmetric hydrogenation - Wikipedia. [Link]

Sources

- 1. (R,R)-1-Naphthyl-DIPAMP | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. DIPAMP - Wikipedia [en.wikipedia.org]

- 3. (R,R)-DIPAMP 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R,R)-DIPAMP | CAS 55739-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (R,R)-DIPAMP 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R,R)-DIPAMP 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

Technical Guide: (R,R)-DIPAMP vs. (R,R)-1-Naphthyl-DIPAMP in Asymmetric Catalysis

This guide provides an in-depth technical analysis of the structural and functional differences between the classic (R,R)-DIPAMP ligand and its sterically enhanced derivative, (R,R)-1-Naphthyl-DIPAMP .

Executive Summary

DIPAMP (1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane) is a foundational

The primary distinction lies in the steric profile : the 1-naphthyl group creates a deeper, more obstructed chiral pocket. This modification is critical when standard DIPAMP fails to provide sufficient enantiodiscrimination, particularly for substrates requiring a tighter "lock-and-key" fit or those with competing steric demands.

Structural Architecture & Electronic Properties

Both ligands share the same ethylene bridge and the critical o-anisyl group, which provides hemilabile coordination to the metal center (typically Rhodium). The divergence is strictly at the non-chelating aromatic substituent on the phosphorus.

Comparative Structural Data

| Feature | (R,R)-DIPAMP | (R,R)-1-Naphthyl-DIPAMP |

| CAS Number | 55739-58-7 | 924294-60-0 (Generic/Analogous) |

| Core Scaffold | Ethane-bridged bisphosphine | Ethane-bridged bisphosphine |

| P-Substituent A | Phenyl | 1-Naphthyl |

| P-Substituent B | o-Anisyl (2-Methoxyphenyl) | o-Anisyl (2-Methoxyphenyl) |

| Chirality Source | P-Stereogenic Center | P-Stereogenic Center |

| Symmetry | ||

| Steric Bulk (Cone Angle) | Moderate (~160-170°) | High (>180° estimated) |

| Electronic Character | Electron-rich (Anisyl effect) | Enhanced |

The "Anisyl Effect"

A defining feature of the DIPAMP family is the o-methoxy group. In the catalytic cycle, the oxygen atom can weakly coordinate to the Rhodium center. This hemilability stabilizes the cationic metal center and prevents the formation of inactive dimers, a feature preserved in both the phenyl and naphthyl variants.

Visualization of Steric Environment

The following diagram illustrates the steric "quadrants" around the Rhodium center. The 1-Naphthyl group extends the "blocked" quadrants, forcing the substrate into a specific binding orientation more aggressively than the Phenyl group.

Caption: Comparison of steric bulk. The 1-Naphthyl group (Right) creates a larger steric barrier than the Phenyl group (Left).

Mechanistic Implications[1][3][4][5]

The substitution of Phenyl with 1-Naphthyl is not merely cosmetic; it fundamentally alters the Quadrant Diagram of the catalyst.

The Quadrant Theory

In

-

DIPAMP: The Phenyl rings block the "hindered" quadrants. While effective for

-dehydroamino acids, the Phenyl ring is planar and can rotate, occasionally allowing "leakage" of the substrate into an unfavorable conformation (lowering ee). -

1-Naphthyl-DIPAMP: The 1-Naphthyl group is rigid and covers a significantly larger surface area. It extends the "wall" of the hindered quadrants. This forces the substrate to align strictly in the open quadrants, minimizing the formation of the minor diastereomer (the "mismatch" complex).

Substrate Scope Differences

-

DIPAMP: Ideal for standard

-dehydroamino acids (e.g., MAC, precursors to L-DOPA). It is the "workhorse" for substrates with distinct functional groups capable of secondary coordination (amide carbonyls). -

1-Naphthyl-DIPAMP: Designed for challenging substrates . This includes:

-

Bulky Enamides: Where the substrate's own bulk might override the directing effect of a simple Phenyl group.

-

Simple Olefins: Substrates lacking strong secondary binding points often require the tighter pocket of the Naphthyl variant to induce high chirality.

-

Experimental Protocol: Rh-Catalyzed Hydrogenation

The following protocol is a self-validating system for using either ligand in the asymmetric hydrogenation of methyl acetamidoacrylate (MAA).

Reagents & Preparation

-

Precursor:

or -

Ligand: (R,R)-DIPAMP or (R,R)-1-Naphthyl-DIPAMP (1.1 equivalents relative to Rh).

-

Solvent: Degassed Methanol (MeOH).

-

Substrate: Methyl (Z)-2-acetamido-3-phenylacrylate.

Step-by-Step Workflow

-

Catalyst Formation (In-Situ):

-

In a nitrogen-filled glovebox, dissolve

(0.01 mmol) in MeOH (2 mL). -

Add the diphosphine ligand (0.011 mmol).

-

Stir for 15 minutes. The solution should turn orange-red, indicating the formation of the

active species (after COD displacement/hydrogenation).

-

-

Substrate Addition:

-

Add the substrate (1.0 mmol, S/C = 100) dissolved in MeOH (3 mL).

-

-

Hydrogenation:

-

Transfer the vessel to a high-pressure autoclave.

-

Purge with

(3 cycles). -

Pressurize to 3–5 bar (DIPAMP) or 5–10 bar (1-Naphthyl-DIPAMP) .

-

Note: The Naphthyl variant is more sterically crowded, often requiring slightly higher pressure or longer reaction times to achieve full conversion compared to the Phenyl parent.

-

-

Analysis:

-

Vent and concentrate.

-

Determine conversion via

-NMR. -

Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Troubleshooting Table

| Observation | Probable Cause | Solution |

| Low Conversion (Naphthyl) | Steric crowding slows rate | Increase |

| Low ee (DIPAMP) | Substrate "slippage" | Switch to 1-Naphthyl-DIPAMP to tighten the pocket. |

| No Reaction | Catalyst Poisoning | Ensure |

Synthesis Pathway (Reference)

While commercial availability is standard for DIPAMP, the Naphthyl variant is often synthesized via the oxidative coupling method established by Imamoto and Knowles.

Caption: General synthesis route for P-chiral diphosphines via oxidative coupling.

References

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Imamoto, T., et al. (1998). P-Chiral Bis(trialkylphosphine) Ligands and Their Use in Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society, 120(7), 1635–1636. Link

-

Sigma-Aldrich. (2024). Product No. 697796: (R,R)-1-Naphthyl-DIPAMP.[2][3][4] Sigma-Aldrich Catalog. Link

-

Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands. Accounts of Chemical Research, 37(9), 633–641. Link

Sources

Coordination Chemistry of (R,R)-1-Naphthyl-DIPAMP with Rhodium: A Technical Guide

Content Type: Technical Whitepaper Audience: Senior Process Chemists, Catalysis Researchers, and Drug Development Scientists Focus: Ligand Architecture, Rhodium Complexation, and Asymmetric Hydrogenation Mechanics[1]

Executive Summary: The Steric Evolution of P-Chirality

(R,R)-1-Naphthyl-DIPAMP represents a distinct evolution in the class of

By replacing the o-anisyl (2-methoxyphenyl) group of the classic DIPAMP with a 1-naphthyl moiety, this ligand dramatically alters the steric profile of the chiral pocket.[1] The removal of the potentially hemilabile methoxy group shifts the mechanism from electronically influenced coordination to a regime dominated by steric "locking," making it a potent tool for the asymmetric hydrogenation of sterically demanding enamides and itaconates.[1]

Ligand Architecture & Steric Mapping[1]

To deploy this ligand effectively, one must understand its spatial occupancy relative to the metal center.[1]

Structural Definition[1]

-

IUPAC Name: (R,R)-1,2-Bis[(1-naphthyl)(phenyl)phosphino]ethane[1]

-

Core Scaffold: 1,2-Ethanediyl backbone (forming a rigid 5-membered chelate ring upon coordination).[1]

-

P-Stereogenic Centers: The chirality resides directly on the phosphorus atoms, not the backbone.[1]

-

Substituents:

The Quadrant Projection

In a square-planar Rh(I) complex, the

Figure 1: Quadrant projection of the Rh-(R,R)-1-Naphthyl-DIPAMP complex.[1] The bulky naphthyl groups (shaded) effectively block two diagonal quadrants, forcing the substrate to bind in a specific enantio-face orientation.[1]

Coordination Protocol: Self-Validating Systems

The formation of the active catalyst species is the critical first step.[1] We recommend generating the cationic Rh(I) complex in situ or isolating it as a stable salt (e.g.,

Precursor Selection

Avoid neutral precursors like

-

Recommended Precursor:

or -

Solvent System: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step Complexation Workflow

This protocol includes "Checkpoints" to validate success before proceeding to hydrogenation.

Figure 2: Self-validating workflow for catalyst generation.

Validation Metrics (Data Table)

Upon coordination, the free ligand signal in

| Parameter | Free Ligand ((R,R)-1-Naphthyl-DIPAMP) | Rh Complex ([Rh(L)(COD)]+) | Validation Criteria |

| Appearance | White solid | Orange/Red crystalline solid | Distinct color change indicates coordination.[1] |

| Singlet ( | Doublet ( | Coupling Constant ( | |

| Stability | Air-sensitive (slow oxidation) | Moderately air-sensitive | Handle under Argon/Nitrogen.[1] |

*Note: Exact chemical shifts depend on solvent but the appearance of Rh-P coupling is the definitive proof.[1]

Catalytic Mechanism: The "Major/Minor" Pathway[1]

Understanding the mechanism is crucial for troubleshooting low ee% (enantiomeric excess).[1] Rhodium-catalyzed hydrogenation with diphosphines typically follows the Halpern Mechanism (or "Unsaturated Route").[1]

Mechanistic Logic[1]

-

The Paradox: The major diastereomer formed in solution (where the substrate binds most comfortably) is often the unreactive "dead-end" species.[1]

-

The Pathway: The reaction proceeds through the minor, less stable diastereomer because it reacts with

significantly faster ( -

Role of Naphthyl: The 1-naphthyl group increases the energy difference between the diastereomers.[1] While this might lower the concentration of the reactive species, it enhances the discrimination between the two transition states, often leading to higher ee% than the phenyl-only or anisyl analogues.[1]

Catalytic Cycle Diagram

Figure 3: The Halpern mechanistic cycle. High enantioselectivity relies on the fast reaction of the Minor diastereomer.[1] The Naphthyl steric bulk accentuates the energy difference in the substrate binding step.[1]

Experimental Protocol: Asymmetric Hydrogenation

Application: Synthesis of Chiral Amino Acid Precursors (e.g., N-acetyl-dehydrophenylalanine methyl ester).[1]

Reagents

-

Substrate: 1.0 mmol Enamide.

-

Catalyst: 0.01 mmol [Rh((R,R)-1-Naphthyl-DIPAMP)(COD)]BF4 (1 mol% loading).

-

Solvent: 5 mL Degassed Methanol (MeOH).

-

Gas: Hydrogen (

), 5 bar (approx 75 psi).

Procedure

-

Inert Prep: In a glovebox, weigh the substrate and the pre-formed catalyst into a glass liner equipped with a stir bar.[1]

-

Solvation: Add degassed MeOH. The solution should be clear and homogeneous.

-

Pressurization: Place the liner in a high-pressure autoclave. Purge 3 times with

(pressurize to 5 bar, vent to 1 bar) to remove trace -

Reaction: Pressurize to 5 bar

and stir vigorously at Room Temperature (25°C) for 12–24 hours. -

Workup: Vent the gas carefully. Concentrate the solvent under reduced pressure.

-

Analysis: Determine conversion via

H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

References

-

Knowles, W. S. (2002).[1] "Asymmetric Hydrogenations (Nobel Lecture)". Angewandte Chemie International Edition, 41(12), 1998–2007.[1] Link[1]

-

Imamoto, T. , et al. (1998).[1] "P-Chiral Bis(trialkylphosphine) Ligands and Their Use in Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation". Journal of the American Chemical Society, 120(7), 1635–1636.[1] Link[1]

-

Sigma-Aldrich. (2008).[1] "Aldrichimica Acta, Vol. 41, No. 3". Sigma-Aldrich Technical Publications.[1] (Source for commercial availability of 1-Naphthyl-DIPAMP).[1] Link

-

Landis, C. R., & Halpern, J. (1987).[1] "Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by [1,2-bis(phenylanisoylphosphino)ethane]rhodium(I): kinetics, mechanism, and origin of enantioselection". Journal of the American Chemical Society, 109(6), 1746–1754.[1] Link[1]

Sources

Stability of P-chiral (R,R)-1-Naphthyl-DIPAMP in Solution: A Technical Guide

Part 1: Executive Summary & Structural Logic

(R,R)-1-Naphthyl-DIPAMP (1,2-bis[(1-naphthyl)(phenyl)phosphino]ethane) represents a specialized evolution of the classic Knowles DIPAMP ligand.[1][2] While the parent DIPAMP relies on the o-anisyl group for electronic tuning and secondary coordination, the 1-Naphthyl variant leverages increased steric bulk to modulate enantioselectivity.[1][2]

For researchers utilizing this ligand in asymmetric hydrogenation or transition metal catalysis, solution stability is the critical variable that dictates reproducibility. Unlike its solid-state form, which is relatively robust, the ligand in solution faces two primary degradation vectors: oxidative decomposition and P-chiral racemization .[1][2]

This guide provides a definitive technical workflow for assessing, maintaining, and validating the integrity of (R,R)-1-Naphthyl-DIPAMP in solution.

Structural & Stability Profile

| Feature | Standard (R,R)-DIPAMP | (R,R)-1-Naphthyl-DIPAMP | Stability Implication |

| P-Substituents | Phenyl, o-Anisyl | Phenyl, 1-Naphthyl | Naphthyl increases steric protection against rapid oxidation but prevents secondary hemilabile coordination (no O-atom).[1][2] |

| Formula | C₂₈H₂₈O₂P₂ | C₃₄H₂₈P₂ | Lipophilicity is significantly higher in the Naphthyl variant; solubility in MeOH may be lower than standard DIPAMP.[1] |

| Oxidation Risk | Moderate (Air Sensitive in Sol.)[1][2] | Moderate-Low (Steric Shielding) | The bulky naphthyl group retards the approach of O₂, but does not eliminate thermodynamic susceptibility.[1][2] |

| Inversion Barrier | High (~30-35 kcal/mol) | High (>35 kcal/mol) | Steric bulk generally increases the energy barrier for pyramidal inversion, making racemization at RT negligible.[1][2] |

Part 2: Degradation Mechanisms & Signaling Pathways[1][2]

To handle this ligand effectively, one must understand the causality of its degradation.[1] The phosphorus atom in (R,R)-1-Naphthyl-DIPAMP is a stereogenic center.[1][2] Its integrity is compromised not just by chemical change (oxidation) but by stereochemical loss (racemization).[1][2]

Oxidative Degradation (Primary Risk)

In solution, dissolved oxygen attacks the lone pair of the P(III) center.[1][2] The 1-naphthyl group provides a "steric umbrella," slowing this kinetic process compared to smaller phosphines, but it does not stop it.[1][2] The product is the phosphine oxide, which is catalytically dead or, worse, deleterious.[1]

Thermal Racemization (Secondary Risk)

P-chiral phosphines undergo pyramidal inversion at high temperatures.[1][2] While (R,R)-1-Naphthyl-DIPAMP is structurally rigid, prolonged heating (>80°C) in solution can induce inversion to the meso or (S,S) forms.[1][2]

Degradation Pathway Diagram[1]

Figure 1: Degradation pathways of P-chiral phosphines in solution. Oxidation is the kinetic dominant failure mode at room temperature.[1]

Part 3: Validated Experimental Protocols

Do not rely on vendor certificates of analysis once the bottle is opened. Use this self-validating protocol to confirm ligand integrity before critical catalytic runs.[1][2]

Protocol A: The "Zero-Point" Integrity Check (³¹P NMR)

This protocol uses ³¹P NMR to quantify the ratio of active Ligand (P-III) to inactive Oxide (P-V).[1][2]

Reagents & Equipment:

-

Anhydrous, degassed solvent (CDCl₃ or C₆D₆).[1][2] Note: CDCl₃ can be acidic; filter through basic alumina if stored long-term, or use C₆D₆ for highest accuracy.[1][2]

Workflow:

-

Inert Transfer: In a glovebox or under active Ar flow, dissolve 10 mg of ligand in 0.6 mL degassed solvent.

-

Acquisition: Acquire a ³¹P{¹H} (proton-decoupled) NMR spectrum.

-

Analysis:

-

Validation Criteria:

Protocol B: Solution Stability Stress Test

If you must store the ligand in solution (e.g., for automated screening), determine its half-life in your specific solvent matrix.[1][2]

Step-by-Step Methodology:

-

Preparation: Prepare a 0.05 M stock solution of ligand in the target solvent inside a glovebox.

-

Internal Standard: Add Triphenylphosphine (PPh₃) or Trimethyl phosphate as an internal integration standard (inert to the specific conditions).

-

Sampling:

-

Calculation: Plot ln([Ligand]/[Standard]) vs. Time. The slope

defines the degradation rate.[1]

Experimental Workflow Diagram

Figure 2: Decision tree for ligand handling and quality assurance prior to catalysis.

Part 4: Expert Recommendations for Handling

Based on the physicochemical properties of bulky P-chiral phosphines, adhere to these "Golden Rules":

-

Solvent Deoxygenation is Non-Negotiable: Sparging with nitrogen is insufficient for dilute catalyst solutions (<1 mM).[1][2] Use freeze-pump-thaw cycles or rigorous argon bubbling for >20 mins.[1][2]

-

Avoid Chlorinated Solvents for Long-Term Storage: CDCl₃ often contains trace HCl, which can protonate the phosphine or accelerate oxidation.[1][2] Preferred solvents for stability are Benzene-d6 , Toluene-d8 , or THF-d8 .[1][2]

-

In-Situ Complexation: (R,R)-1-Naphthyl-DIPAMP is most stable when coordinated.[1][2] If possible, generate the Rh-precursor (e.g., [Rh(cod)(Ligand)]BF₄) immediately after dissolving.[1][2] The metal complex is significantly more resistant to oxidation than the free ligand.[1]

References

-

Knowles, W. S. (2002).[1][2] Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition.

-

Imamoto, T., et al. (2005).[1][2] Synthesis and Applications of High-Performance P-Chiral Phosphine Ligands. Journal of the American Chemical Society.[1][3][4] (Context on P-chiral stability and bulky substituents).

-

Santa Cruz Biotechnology. (R,R)-1-Naphthyl-DIPAMP Product Data. (Structural confirmation and commercial availability).

-

Peltier, H. M., et al. (2006).[1][2][5] Characterization of P-Chiral Phosphine Oxidation via 31P NMR. Journal of Organic Chemistry. (Methodological basis for NMR monitoring).

Sources

Technical Guide: X-ray Crystallography & Structural Analysis of (R,R)-1-Naphthyl-DIPAMP Complexes

The following technical guide provides an in-depth structural analysis of (R,R)-1-Naphthyl-DIPAMP , a ligand scientifically designated in the literature as (R,R)-BNPE (1,2-Bis[(1-naphthyl)(phenyl)phosphino]ethane).

This guide synthesizes crystallographic data, steric mapping, and catalytic performance metrics, focusing on its application in Rhodium-catalyzed asymmetric hydrogenation.

Executive Summary

Ligand Class:

Ligand Architecture & Crystallographic Significance

The structural integrity of (R,R)-1-Naphthyl-DIPAMP relies on the rigid backbone and the specific orientation of the P-chiral centers. Unlike atropisomeric ligands (e.g., BINAP), chirality here is centered at the phosphorus atoms.

Structural Comparison: DIPAMP vs. 1-Naphthyl-DIPAMP

The crystallographic signature of the 1-Naphthyl variant differs fundamentally from the parent DIPAMP:

| Feature | Standard DIPAMP | (R,R)-1-Naphthyl-DIPAMP (BNPE) |

| P-Substituents | Phenyl, o-Anisyl | Phenyl, 1-Naphthyl |

| Electronic Effect | Electron-donating OMe (Hemilabile) | Electron-neutral/rich (Extended |

| Steric Mechanism | Edge-Face Array + O-Binding | Massive Quadrant Blocking |

| Space Group (Typ.) | ||

| Coordination | Strict |

The Quadrant Model

In the Rh(I) complex, the ligand creates a chiral pocket. X-ray data confirms that the 1-naphthyl groups occupy the "equatorial" positions of the chelate ring, orienting themselves to block the diagonal quadrants of the coordination sphere.

-

Blocked Quadrants: The bulky naphthyl rings extend perpendicular to the P-Rh-P plane.

-

Open Quadrants: The phenyl rings orient "edge-on," allowing substrate approach.

Experimental Protocol: X-ray Data Acquisition

To obtain high-fidelity structural data for Rh(I)-(R,R)-1-Naphthyl-DIPAMP complexes, the following protocol is validated for resolving disorder in the naphthyl ring systems.

Crystal Growth Methodology

Direct crystallization of the cationic solvate is preferred over the neutral precursor.

-

Complexation: React

with (R,R)-1-Naphthyl-DIPAMP in degassed MeOH (1:1.05 molar ratio). -

Solvent Exchange: Evaporate MeOH; redissolve in minimal

(DCM). -

Vapor Diffusion: Place the DCM solution in an inner vial. Fill the outer vessel with Diethyl Ether or n-Pentane .

-

Incubation: Store at

in the dark for 48–72 hours. Orange-red prisms should form.

Data Collection Parameters

Naphthyl groups often exhibit rotational disorder. Low-temperature collection is mandatory.

-

Temperature: 100 K (Liquid Nitrogen stream).

-

Source: Mo-K

( -

Strategy: Full sphere collection (

completeness) to ensure accurate Friedel pair analysis for absolute structure determination (Flack parameter).

Workflow Visualization

The following diagram outlines the critical path from ligand synthesis to structural validation.

Caption: Workflow for structural characterization of Rh-BNPE complexes.

Structural Analysis & Data Interpretation[1][2]

Based on crystallographic studies of analogous BNPE complexes (Ref 1, 3), the following geometric parameters are characteristic of the Rh(I) species.

Key Geometric Parameters (Rh-Complex)

These values serve as the baseline for validating new crystal structures.

| Parameter | Value / Range | Significance |

| Rh-P Bond Length | Typical for cationic Rh(I) phosphines. | |

| P-Rh-P Bite Angle | Slightly wider than DIPAMP ( | |

| Naphthyl Torsion | Defines the "wall" of the chiral pocket. | |

| Chelate Ring Conformation | For (R,R)-ligand, the backbone adopts a specific twist to minimize gauche interactions. |

The "Crowded Octahedron" Effect

In Ru(II) complexes of this ligand (e.g., trans-

-

Implication: The naphthyl groups are so bulky that they interlock, forcing a distortion that breaks ideal symmetry. This "locked" conformation is beneficial for enantioselectivity as it reduces the number of accessible transition states.

Catalytic Correlation: Structure to Function

The crystallographic data directly explains the high enantioselectivity (

Mechanism of Action

-

Substrate Binding: The bulky naphthyl groups (identified in the crystal structure) force the incoming enamide substrate to coordinate with its

-carbon away from the steric bulk. -

Enantioselection: Unlike DIPAMP, which may utilize a secondary interaction (Rh...OMe), 1-Naphthyl-DIPAMP relies on steric exclusion . The crystal structure shows that the "open" quadrants are strictly defined by the edge-on phenyl groups.

Pathway Diagram

Caption: Causal link between crystallographic steric blocking and catalytic output.

References

- Imamoto, T., et al. "Synthesis and Characterization of 1,2-Bis(alkylmethylphosphino)ethane Ligands." Journal of the American Chemical Society, 1998.

-

Burk, M. J., et al. "Rhodium-Catalyzed Asymmetric Hydrogenation with 1,2-Bis(1-naphthylphenylphosphino)ethane." The Journal of Organic Chemistry, 2002, 67(15).

-

Mezzetti, A., et al. "Five-Coordinate [RuCl(P-P*)2]+ Complexes Containing Chiral Diphosphines: Application in Asymmetric Cyclopropanation." Organometallics, 1999, 18(26). (Contains X-ray data for the Ru-BNPE complex).

-

Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 2002. (Context for DIPAMP mechanism).

Mechanistic Insights into Enantioselective Hydrogenation via (R,R)-1-Naphthyl-DIPAMP

The following technical guide details the mechanism of chiral induction using (R,R)-1-Naphthyl-DIPAMP , a specialized P-chiral diphosphine ligand. This guide is structured for high-level researchers and focuses on the structural kinetics and steric models that govern its enantioselectivity.

Executive Summary

(R,R)-1-Naphthyl-DIPAMP represents a steric evolution of the classic DIPAMP ligand originally developed by William Knowles for the industrial synthesis of L-DOPA. While retaining the

This modification is not merely cosmetic; it fundamentally alters the chiral pocket of the rhodium catalyst. By increasing the steric bulk in the "blocked" quadrants of the coordination sphere, (R,R)-1-Naphthyl-DIPAMP enhances enantioselectivity for substrates that exhibit rotational flexibility or insufficient steric demand with standard DIPAMP. The mechanism of induction follows the Halpern "Anti-Lock-and-Key" pathway, where the reaction rate is driven by the highly reactive minor diastereomer rather than the thermodynamically stable major complex.[1]

Structural Anatomy & Ligand Architecture

To understand the induction mechanism, one must first dissect the ligand's topology. Unlike atropisomeric ligands (e.g., BINAP) which rely on axial chirality, 1-Naphthyl-DIPAMP relies on P-central chirality .

The P-Chiral Core

The ligand consists of two phosphorus atoms connected by an ethylene bridge. Each phosphorus center is a stereogenic center with a distinct

-

Substituent A (Directing): o-Anisyl group (retained from DIPAMP). The methoxy group provides weak hemilabile coordination to the Rh center, stabilizing the pre-catalytic species.

-

Substituent B (Blocking): 1-Naphthyl group . This replaces the phenyl group of the parent DIPAMP. The 1-naphthyl group is significantly bulkier and extends further into the catalyst's quadrant space, creating a "harder" steric wall.

Quadrant Projection

When coordinated to Rh(I), the ligand imposes a

-

Blocked Quadrants (Q2 & Q4): Occupied by the bulky 1-Naphthyl groups. These areas are sterically forbidden for the substrate's bulky groups.

-

Open Quadrants (Q1 & Q3): Occupied by the smaller o-anisyl groups (and the backbone), creating a diagonal channel for substrate binding.

Impact of 1-Naphthyl: The 1-naphthyl group increases the "steric penalty" for substrates attempting to bind in the wrong orientation, effectively raising the energy barrier for the formation of the undesired enantiomer.

The Catalytic Cycle: The Halpern Mechanism[1][2]

The high enantioselectivity of Rh-DIPAMP systems is counter-intuitive. It does not proceed through the most stable intermediate. Instead, it follows the Major/Minor Manifold (Halpern Mechanism).

The Pre-Equilibrium

When the Rh-Ligand complex binds the prochiral enamide substrate, two diastereomeric complexes are formed:

-

Major Isomer: The substrate binds in a way that minimizes steric clashes (steric bulk of substrate matches open quadrants). This complex is thermodynamically stable but kinetically incompetent (reacts slowly with

). -

Minor Isomer: The substrate binds in a sterically congested conformation. This complex is less stable (higher energy) but kinetically active (reacts extremely fast with

).

The Curtin-Hammett Scenario

Because the interconversion between the Major and Minor isomers is fast relative to the rate of oxidative addition of

(R,R)-1-Naphthyl-DIPAMP amplifies this effect. The massive 1-naphthyl groups destabilize the Minor isomer even further (raising its ground state energy), which—paradoxically—can lower the activation energy for the subsequent oxidative addition step or simply ensure that the Major pathway is completely shut down due to extreme steric locking, forcing the reaction exclusively through the high-energy, high-rate Minor channel.

Visualization of the Pathway

Figure 1: The Halpern "Anti-Lock-and-Key" Mechanism. The product is derived from the highly reactive Minor isomer.[2] The 1-Naphthyl groups accentuate the energy difference between the manifold states.

Chiral Induction Model: Quadrant Analysis

The following diagram illustrates how the (R,R)-1-Naphthyl-DIPAMP ligand orients the substrate. The 1-Naphthyl groups act as "Steric Walls," forcing the enamide substrate to align its

Figure 2: Quadrant projection of (R,R)-1-Naphthyl-DIPAMP. The 1-Naphthyl groups (Red) create a rigid steric blockade, enforcing strict substrate orientation.

Experimental Protocol: Asymmetric Hydrogenation

Objective: Hydrogenation of methyl (Z)-

Materials

-

Catalyst Precursor:

or -

Ligand: (R,R)-1-Naphthyl-DIPAMP (Sigma-Aldrich #697796).

-

Solvent: Degassed Methanol (MeOH) or MeOH/DCM mixture.

-

Substrate: Enamide precursor (0.5 M).

Preparation of Active Catalyst

-

Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques under Argon.

-

Complexation: Dissolve

(1.0 equiv) and (R,R)-1-Naphthyl-DIPAMP (1.1 equiv) in degassed MeOH. Stir at room temperature for 15 minutes.-

Observation: The solution should turn from orange to a deep orange-red, indicating the formation of

.

-

-

Substrate Addition: Add the enamide substrate solution to the catalyst solution.

-

Ratio: Typical S/C (Substrate/Catalyst) ratio is 1000:1 to 5000:1.

-

Hydrogenation[4]

-

Transfer the mixture to a high-pressure autoclave.

-

Purge: Purge with

(3 cycles) to remove Argon. -

Pressurize: Set

pressure to 3–5 bar (approx. 45–75 psi).-

Note: Unlike some systems, Rh-DIPAMP kinetics are sensitive to pressure. Extremely high pressures may accelerate the Major pathway (which yields lower ee), though typically the Minor pathway dominates. 3 bar is a safe starting point.

-

-

Reaction: Stir at 25°C for 2–4 hours.

-

Workup: Vent

. Concentrate solvent. Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Comparative Performance Data

The following table highlights the expected impact of substituting Phenyl (Standard DIPAMP) with 1-Naphthyl.

| Feature | Standard (R,R)-DIPAMP | (R,R)-1-Naphthyl-DIPAMP | Mechanistic Implication |

| P-Substituent | Phenyl | 1-Naphthyl | Increased steric wall height. |

| Steric Bulk | Moderate | High | Stronger exclusion of "wrong" face binding. |

| Target Substrates | Standard Enamides | Bulky/Difficult Enamides | Naphthyl accommodates less flexibility. |

| Electronic Effect | Neutral | Slightly Electron Rich | Extended |

| Induction Mode | Halpern (Minor Path) | Halpern (Enhanced) | Greater |

References

-

Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Landis, C. R., & Halpern, J. (1987).[2][3] "Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by {1,2-bis((phenyl-o-anisoyl)phosphino)ethane}rhodium(I): kinetics, mechanism, and origin of enantioselection." Journal of the American Chemical Society, 109(6), 1746–1754. Link

-

Gridnev, I. D., & Imamoto, T. (2004). "On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands." Accounts of Chemical Research, 37(9), 633–641. Link

-

Sigma-Aldrich. "Product Specification: (R,R)-1-Naphthyl-DIPAMP." Catalog Number 697796. Link

Sources

A-Technical-Guide-to-the-Solubility-Profile-of-(R,R)-1-Naphthyl-DIPAMP-in-Organic-Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (R,R)-1-Naphthyl-DIPAMP, a specialized chiral phosphine ligand. While quantitative solubility data for this specific compound is not extensively available in published literature, this document establishes a framework for understanding its solubility based on first principles, structural analogy to related phosphine ligands, and established experimental methodologies. We present a detailed, field-proven protocol for determining the solubility of (R,R)-1-Naphthyl-DIPAMP in a range of common organic solvents, ensuring scientific integrity and enabling researchers to generate reliable data. This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize chiral phosphine ligands and require a thorough understanding of their solubility for process development, reaction optimization, and catalyst formulation.

Introduction: The Critical Role of Solubility for Chiral Phosphine Ligands

(R,R)-1-Naphthyl-DIPAMP, with the chemical name (R,R)-1,2-Ethanediylbis[(1-naphthyl)phenylphosphine], is a P-chiral diphosphine ligand. Its structural rigidity and specific stereoelectronic properties make it a potentially valuable ligand in asymmetric catalysis, particularly in reactions such as asymmetric hydrogenation.[1][2] The efficacy of such ligands in homogeneous catalysis is intrinsically linked to their solubility in the reaction medium.[3] A well-defined solubility profile is paramount for:

-

Reaction Homogeneity: Ensuring the catalyst is fully dissolved is crucial for achieving optimal catalytic activity and reproducibility.

-

Catalyst Loading and Concentration: Accurate solubility data allows for the precise control of catalyst concentration, which directly impacts reaction kinetics and enantioselectivity.

-

Solvent Selection: A comprehensive understanding of solubility across a range of solvents enables the selection of the most appropriate medium for a given transformation, balancing reactivity with practical considerations such as product isolation and purification.

-

Process Development and Scale-Up: For industrial applications, solubility data is critical for designing robust and scalable processes, including catalyst preparation, reaction execution, and downstream processing.

Given the specialized nature of (R,R)-1-Naphthyl-DIPAMP, this guide aims to empower researchers by providing a predictive framework for its solubility and a robust experimental protocol for its determination.

Predicted Solubility Profile of (R,R)-1-Naphthyl-DIPAMP: A-Structural-Analysis

While specific experimental data for (R,R)-1-Naphthyl-DIPAMP is scarce, we can infer its likely solubility behavior by examining its molecular structure and comparing it to the well-characterized ligand, DIPAMP ((R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane).[3]

(R,R)-1-Naphthyl-DIPAMP possesses a molecular formula of C₃₄H₂₈P₂ and a molecular weight of 498.53 g/mol .[4] Key structural features influencing its solubility include:

-

Large Aromatic Surface Area: The presence of four phenyl groups and two naphthyl groups contributes to a significant nonpolar surface area. This suggests a preference for nonpolar and moderately polar aprotic solvents that can engage in van der Waals interactions.

-

Lack of Hydrogen Bond Donors: The molecule lacks O-H or N-H bonds, precluding its function as a hydrogen bond donor.

-

Weak Hydrogen Bond Acceptors: The phosphorus atoms can act as weak hydrogen bond acceptors.

-

Chiral, C₂-Symmetric Structure: The specific stereochemistry can influence crystal packing and, consequently, the energy required to dissolve the solid, though this effect is difficult to predict without experimental data.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility: Expected in aromatic hydrocarbons (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable "like-dissolves-like" interactions.

-

Moderate Solubility: Likely in polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and ethyl acetate.[5] The ability of these solvents to engage in dipole-dipole interactions may facilitate solvation.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol), as the large nonpolar structure would be poorly solvated. Solubility in nonpolar aliphatic hydrocarbons (e.g., hexanes, cyclohexane) may also be limited due to the rigidity of the aromatic groups.

The following table provides a qualitative prediction of the solubility of (R,R)-1-Naphthyl-DIPAMP in a range of common organic solvents, categorized by polarity.

Table 1: Predicted Qualitative Solubility of (R,R)-1-Naphthyl-DIPAMP

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-π stacking and van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity and dispersibility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers can solvate the ligand through dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate | Similar polarity to ethers. |

| Ketones | Acetone | Moderate | Polarity may be sufficient for some dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | Strong hydrogen bonding network of the solvent disfavors solvation of the nonpolar ligand. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Low | Insufficient polarity to overcome crystal lattice energy. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, the large size and potential for specific interactions may limit solubility. |

Experimental Protocol for Determining the Solubility of (R,R)-1-Naphthyl-DIPAMP

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of (R,R)-1-Naphthyl-DIPAMP. The protocol is designed as a self-validating system, incorporating best practices for handling air-sensitive compounds and ensuring data accuracy.[6]

Materials and Equipment

-

(R,R)-1-Naphthyl-DIPAMP (solid)

-

Anhydrous organic solvents (a range of polar and nonpolar solvents as outlined in Table 1)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatted shaker or magnetic stirrer with temperature control

-

Syringes and needles

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique (e.g., ³¹P NMR with an internal standard).

Experimental Workflow Diagram

Caption: Workflow for the determination of (R,R)-1-Naphthyl-DIPAMP solubility.

Step-by-Step Procedure

The widely accepted "shake-flask" method is recommended for determining equilibrium solubility.[7][8]

-

Preparation of Saturated Solutions (under inert atmosphere):

-

In a glovebox or on a Schlenk line, add an excess amount of solid (R,R)-1-Naphthyl-DIPAMP to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Record the exact mass of the ligand added.

-

Using a syringe, add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial tightly with a screw cap fitted with a PTFE septum.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.[7] For some systems, 48 hours may be necessary.

-

-

Sampling and Filtration (under inert atmosphere):

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a needle.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved particulates. This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Quantitatively dilute the filtered solution with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC) in a volumetric flask to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or ³¹P NMR with a calibrated internal standard.

-

Prepare a calibration curve using standard solutions of (R,R)-1-Naphthyl-DIPAMP of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of (R,R)-1-Naphthyl-DIPAMP in the diluted sample.

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Data Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating measures should be implemented:

-

Time to Equilibrium: Perform a time-course study for a subset of solvents to confirm that 24 hours (or the chosen equilibration time) is sufficient to reach a stable concentration.

-

Reproducibility: Conduct each solubility measurement in triplicate to assess the precision of the method.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase change or solvate formation has occurred during equilibration.[9]

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of (R,R)-1-Naphthyl-DIPAMP at 25 °C (Example Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | [Insert experimental value] | [Insert calculated value] |

| Dichloromethane | [Insert experimental value] | [Insert calculated value] |

| Tetrahydrofuran (THF) | [Insert experimental value] | [Insert calculated value] |

| Ethyl Acetate | [Insert experimental value] | [Insert calculated value] |

| Methanol | [Insert experimental value] | [Insert calculated value] |

| Hexanes | [Insert experimental value] | [Insert calculated value] |

Interpretation of Results:

The obtained data should be analyzed in the context of solvent properties such as polarity, hydrogen bonding capacity, and polarizability. A correlation between the predicted solubility trends (Section 2) and the experimental results would validate the structural analysis. Any significant deviations should be investigated, as they may indicate specific solute-solvent interactions.

Conclusion

References

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. DIPAMP - Wikipedia [en.wikipedia.org]

- 4. (R,R)-1-Naphthyl-DIPAMP | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organophosphate - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. (R,R)-DIPAMP 95% | Sigma-Aldrich [sigmaaldrich.com]

- 18. physchemres.org [physchemres.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 21. researchgate.net [researchgate.net]

- 22. govinfo.gov [govinfo.gov]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. (R,R)-DIPAMP, 90% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. research.cbc.osu.edu [research.cbc.osu.edu]

Methodological & Application

High-Impact Asymmetric Hydrogenation: The (R,R)-1-Naphthyl-DIPAMP System

[1]

Introduction & Mechanistic Rationale

The (R,R)-1-Naphthyl-DIPAMP ligand (1,2-Bis[(o-anisyl)(1-naphthyl)phosphino]ethane) represents a strategic evolution of the classic DIPAMP scaffold. While the parent DIPAMP relies on the o-anisyl and phenyl groups to create a chiral environment, the substitution of the phenyl ring with a 1-naphthyl moiety significantly increases the steric bulk around the phosphorus center.

Why This System Works[1][2]

-

Steric Modulation: The 1-naphthyl group tightens the chiral pocket, restricting the conformational freedom of the substrate. This is particularly effective for substrates that show moderate enantioselectivity (ee) with standard DIPAMP.

-

The "Anti-Lock-and-Key" Mechanism: Like its parent, this system operates via the Halpern mechanism. The major (more stable) catalyst-substrate complex is effectively a "dead end," while the minor (less stable) complex reacts rapidly with hydrogen to yield the product. The 1-naphthyl group enhances this differentiation by further destabilizing the unproductive pathways or accelerating the productive minor-pathway oxidative addition.

-

Electronic Effects: The electron-rich nature of the alkyl-backbone phosphine ensures strong binding to Rh(I), preventing catalyst decomposition under hydrogen pressure.

Critical Experimental Parameters

To ensure reproducibility and high enantiomeric excess (ee), the following parameters must be strictly controlled.

| Parameter | Recommended Specification | Rationale (Causality) |

| Metal Precursor | [Rh(COD)2]BF4 or [Rh(NBD)2]BF4 | Cationic Rh(I) is essential. BF4- or SbF6- counterions are non-coordinating, leaving sites open for substrate binding. Avoid halides (Cl-), which poison the active cationic species. |

| Solvent | Methanol (MeOH) (Degassed) | Critical: The reaction proceeds via a solvated species. MeOH facilitates rapid ligand exchange and stabilizes the cationic intermediate. Aprotic solvents (THF, DCM) often yield drastically lower rates. |

| Hydrogen Pressure | 1 – 5 bar (15 – 75 psi) | Unlike Ru-catalysis (which often requires high P), Rh-DIPAMP systems are highly active at low pressure. Warning: extremely high pressure (>50 bar) can sometimes decrease ee by forcing the reaction through the non-selective "Major" pathway. |

| S/C Ratio | 500:1 – 2,000:1 | High turnover number (TON) capability allows for low catalyst loading, reducing cost and metal scavenging burden. |

| Temperature | 20°C – 30°C | Elevated temperatures increase the rate but may erode enantioselectivity by equilibrating the diastereomeric transition states. |

Experimental Protocol

Phase A: Catalyst Precursor Preparation (In-Situ)

Note: While isolated catalysts are stable, generating the active species in-situ is efficient and reduces handling of air-sensitive solids.

Materials:

-

Ligand: (R,R)-1-Naphthyl-DIPAMP (Sigma-Aldrich #697796 or equivalent)

-

Metal: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Solvent: Anhydrous MeOH (Degassed via freeze-pump-thaw or sparging with Ar for 30 min).

Procedure:

-

Glovebox/Schlenk: In a N2-filled glovebox or under Ar flow, weigh [Rh(COD)2]BF4 (4.06 mg, 0.01 mmol) into a small vial.

-

Weigh (R,R)-1-Naphthyl-DIPAMP (1.1 equivalents relative to Rh) into the same vial.

-

Add 1.0 mL of degassed MeOH .

-

Stir for 15 minutes. The solution should turn from orange/red to a distinct orange-yellow, indicating the formation of [Rh(Ligand)(COD)]BF4.

-

Self-Validation Check: If the solution turns black or precipitates, oxygen ingress has occurred. Discard and restart.

Phase B: Asymmetric Hydrogenation (General Procedure)

Target Substrate: Methyl 2-acetamidoacrylate (Model Substrate) Scale: 1.0 mmol

-

Substrate Loading: In a glass liner (for autoclave) or Fischer-Porter bottle, dissolve the substrate (1.0 mmol) in 4.0 mL degassed MeOH .

-

Catalyst Addition: Transfer the pre-formed catalyst solution (from Phase A) via syringe into the substrate solution. Total volume = 5.0 mL. (S/C = 100:1 for initial screening; adjust to 1000:1 for optimization).

-

Purging:

-

Seal the vessel.

-

Purge with Nitrogen (3 cycles): Pressurize to 5 bar, vent to 1 bar.

-

Purge with Hydrogen (3 cycles): Pressurize to 5 bar, vent to 1 bar.

-

Why? Removing N2 is crucial because N2 can compete for coordination sites or trap the complex in inactive states in rare cases, but primarily to ensure pure H2 saturation.

-

-

Reaction: Pressurize to 3 bar (45 psi) H2. Stir vigorously (1000 rpm) at 25°C.

-

Note: Diffusion limitations can mimic poor activity. High stirring speed is mandatory.

-

-

Monitoring: Monitor H2 uptake. For standard enamides, reaction is typically complete in < 2 hours.

-

Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.

-

Analysis: Analyze conversion by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Mechanistic Visualization: The Halpern Cycle

The following diagram illustrates the "Anti-Lock-and-Key" pathway. Note that the Major Complex (thermodynamically favored) is kinetically incompetent, while the Minor Complex drives the catalysis.

Figure 1: The Halpern "Anti-Lock-and-Key" Mechanism. The reaction flux proceeds through the less stable (Minor) diastereomer due to its drastically higher reactivity toward Hydrogen.[1][2]

Troubleshooting & Optimization Matrix

Use this "Self-Validating" table to diagnose experimental failures.

| Observation | Root Cause | Corrective Action |

| Zero Conversion | Catalyst Poisoning (O2 or Halides) | Check solvent degassing. Ensure precursor is BF4 or PF6 salt, NOT Chloride. |

| Low Conversion | Substrate Inhibition or Low H2 Solubility | Increase H2 pressure to 10 bar. Ensure substrate purity (remove synthesis byproducts like acids/bases). |

| Low ee (<80%) | H2 Pressure too high | Counter-intuitive: Lower H2 pressure (e.g., to 1 bar). High pressure can force the "Major" complex to react, which yields the opposite enantiomer or racemate. |

| Low ee (<80%) | Temperature too high | Lower temperature to 0°C or 10°C to maximize the rate difference ( |

| Slow Rate | Solvent Choice | Switch to pure MeOH. If substrate is insoluble, use MeOH/DCM (3:1). Avoid pure DCM or Toluene. |

References

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by [Rh(DIPAMP)]+. Journal of the American Chemical Society, 109(6), 1746–1754. Link

-

Imamoto, T., et al. (1998). P-Chiral Bis(phosphino)ethanes: Synthesis and Use in Rhodium-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society, 120(7), 1635-1636. Link

-

Sigma-Aldrich. (n.d.). Product No. 697796: (R,R)-1-Naphthyl-DIPAMP.[3][4][5] Link

Application Note: Preparation of (R,R)-1-Naphthyl-DIPAMP and Rhodium(I) Complexes

[1]

Introduction & Chemical Background

1-Naphthyl-DIPAMP (1,2-Ethanediylbis[(1-naphthyl)phenylphosphine]) is a structural analog of the classic DIPAMP ligand.[1] While the original DIPAMP derives its stereoselectivity from the o-anisyl group's "lock-and-key" hemilabile coordination, the 1-Naphthyl variant relies on the immense steric bulk and π-stacking capabilities of the naphthyl group to enforce chiral induction.[1]

This ligand is P-chiral , meaning the chirality resides directly on the phosphorus atoms rather than the carbon backbone. This proximity to the metal center often results in superior enantioselectivity for difficult substrates, such as bulky enamides or itaconates.

Chemical Identity[1][2][3]

Safety & Handling Protocols (Critical)

-

Pyrophoric Hazard: Like most electron-rich phosphines, the free ligand is sensitive to oxygen.[1] While P-chiral ligands with bulky groups are kinetically stabilized, they must be handled under Argon or Nitrogen using Schlenk or Glovebox techniques.[1]

-

Toxicology: Rhodium salts are potential sensitizers.[1] Phosphine precursors are toxic if inhaled.[1]

-